

Application Notes and Protocols for Tris(dimethylamino)antimony in Semiconductor Manufacturing

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Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Tris(dimethylamino)antimony** (TDMASb) as a doping precursor in semiconductor manufacturing. The information is intended for professionals in research and development environments.

Introduction

Tris(dimethylamino)antimony, with the chemical formula $\text{Sb}[\text{N}(\text{CH}_3)_2]_3$, is a high-purity organometallic precursor increasingly utilized in the fabrication of III-V compound semiconductors.^{[1][2]} Its primary application lies in Metal-Organic Chemical Vapor Deposition (MOCVD) and Chemical Vapor Deposition (CVD) processes for the controlled introduction of antimony (Sb) as a dopant or as a constituent in the growth of thin films such as Indium Antimonide (InSb) and Gallium Antimonide (GaSb).^{[1][3]} The absence of direct antimony-carbon bonds in TDMASb makes it an attractive alternative to traditional alkylantimony precursors, potentially reducing carbon incorporation into the epitaxial layers.^[4]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of TDMASb is essential for its safe and effective use in a laboratory or manufacturing setting.

Property	Value	Reference
Chemical Formula	$C_6H_{18}N_3Sb$	[2] [5] [6]
Molecular Weight	253.99 g/mol	[2] [5] [6]
Appearance	Colorless liquid	[5]
Density	1.325 g/mL at 25 °C	[2]
Boiling Point	33 °C	[4]
Melting Point	300 °C	[2]
CAS Number	7289-92-1	[3] [5]

Safety and Handling

Tris(dimethylamino)antimony is a hazardous chemical that requires strict safety protocols. It is flammable, water-reactive, and toxic.[\[6\]](#)[\[7\]](#)

3.1. General Safety Precautions:

- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.[\[8\]](#)
- Do not breathe vapor or mist.[\[8\]](#)
- Keep away from heat, sparks, and open flames.
- Store in a cool, dry place away from moisture and incompatible materials such as acids and oxidizing agents.
- Handle under an inert atmosphere (e.g., nitrogen or argon).[\[8\]](#)

3.2. Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield.[\[8\]](#)
- Hand Protection: Neoprene or nitrile rubber gloves.[\[7\]](#)

- Body Protection: Flame-retardant lab coat and closed-toe shoes.[8]
- Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and ammonia should be available for emergency situations.[7]

3.3. Emergency Procedures:

- Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
- Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
- Spills: Evacuate the area. Use absorbent, non-combustible material to clean up the spill. Do not use water.

Application in MOCVD Doping

TDMASb serves as a volatile precursor for the in-situ doping of semiconductor thin films during MOCVD growth. The following sections provide experimental protocols for the growth of InSb and GaSb using TDMASb.

MOCVD Growth of Indium Antimonide (InSb)

Objective: To grow epitaxial layers of InSb on a suitable substrate using TDMASb and a group III precursor.

Precursors:

- Antimony Source: **Tris(dimethylamino)antimony** (TDMASb)
- Indium Source: Trimethylindium (TMI_n)

- Carrier Gas: Hydrogen (H₂)

Experimental Parameters:

Parameter	Range	Notes
Growth Temperature	285 - 500 °C	Temperatures >400 °C tend to produce p-type layers, while temperatures around 400 °C can produce n-type layers.
Reactor Pressure	76 - 660 Torr	
V/III Ratio	0.63 - 8.6	The ratio of the molar flow rate of the group V precursor (TDMASb) to the group III precursor (TMIn).
Growth Rate	0.06 - 0.67 µm/h	Proportional to the TMIn flow rate.

Protocol:

- Substrate Preparation: Prepare a suitable substrate (e.g., InSb or GaAs) by cleaning and etching to remove surface contaminants and oxides.
- System Preparation: Load the substrate into the MOCVD reactor. Purge the reactor and gas lines thoroughly with high-purity hydrogen.
- Precursor Handling: Maintain the TDMASb and TMIn bubblers at a constant temperature to ensure stable vapor pressure.
- Growth Initiation: Heat the substrate to the desired growth temperature under a hydrogen flow.
- Deposition: Introduce the TDMASb and TMIn precursors into the reactor at the desired flow rates to achieve the target V/III ratio and growth rate.

- Growth Termination: After the desired film thickness is achieved, stop the precursor flows and cool the substrate under a hydrogen atmosphere.
- Characterization: Analyze the grown InSb film for its structural, electrical, and optical properties using techniques such as X-ray diffraction (XRD), Hall effect measurements, and photoluminescence (PL) spectroscopy.

MOCVD Growth of Gallium Antimonide (GaSb)

Objective: To grow p-type GaSb layers on a GaAs substrate using TDMA_{Sb}.

Precursors:

- Antimony Source: **Tris(dimethylamino)antimony** (TDMA_{Sb})
- Gallium Source: Trimethylgallium (TMGa)
- Carrier Gas: Hydrogen (H₂)

Experimental Parameters:

Parameter	Range	Resulting Properties
Growth Temperature	475 - 580 °C	
Reactor Pressure	~50 Torr	Low-pressure MOCVD
V/III Ratio	0.4 - 2.0	
Hole Mobility	~616 cm ² /Vs	at a hole concentration of 4.3 x 10 ¹⁷ cm ⁻³
Hole Concentration	4.3 x 10 ¹⁷ cm ⁻³	p-type conductivity

Protocol:

- Substrate Preparation: Prepare a GaAs substrate by standard cleaning procedures.
- System Preparation: Load the substrate into a vertical low-pressure MOCVD reactor. Purge the system with hydrogen.

- Precursor Handling: Maintain the TDMASb and TMGa bubblers at controlled temperatures for stable precursor delivery.
- Growth Initiation: Heat the substrate to the desired growth temperature (in the range of 475 - 580 °C).
- Deposition: Introduce TDMASb and TMGa into the reactor to achieve a V/III ratio between 0.4 and 2.0.
- Growth Termination: Cease the precursor flow and cool the system down under a hydrogen ambient.
- Characterization: Evaluate the GaSb layer's properties, including surface morphology, crystal quality, and electrical characteristics.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for MOCVD doping using TDMASb and the logical relationship between precursor selection and MOCVD performance.

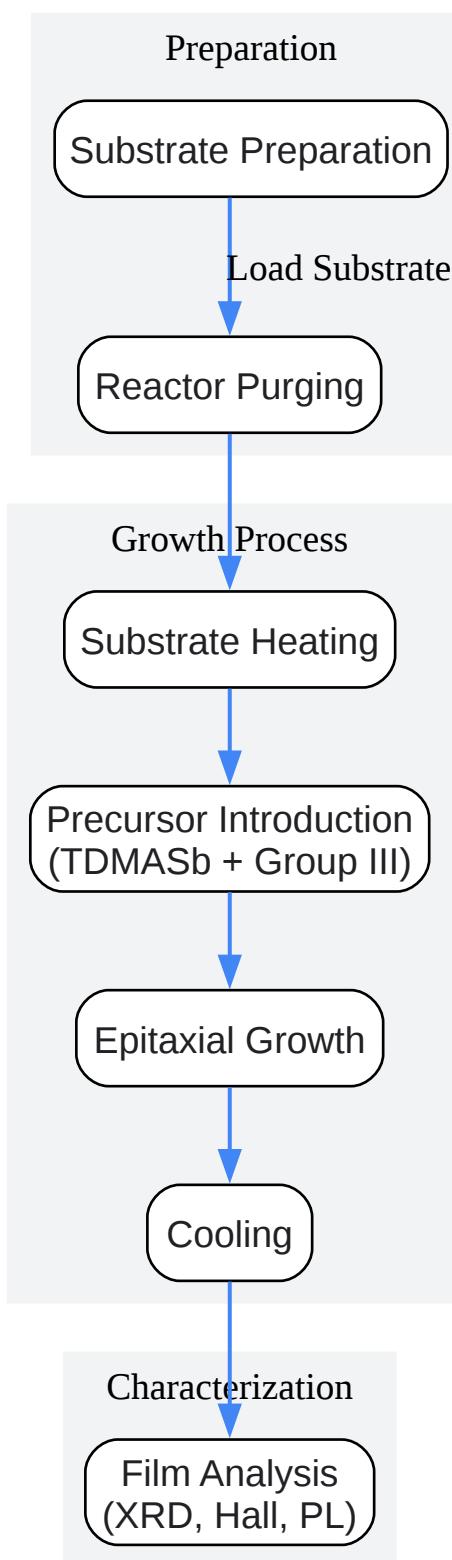
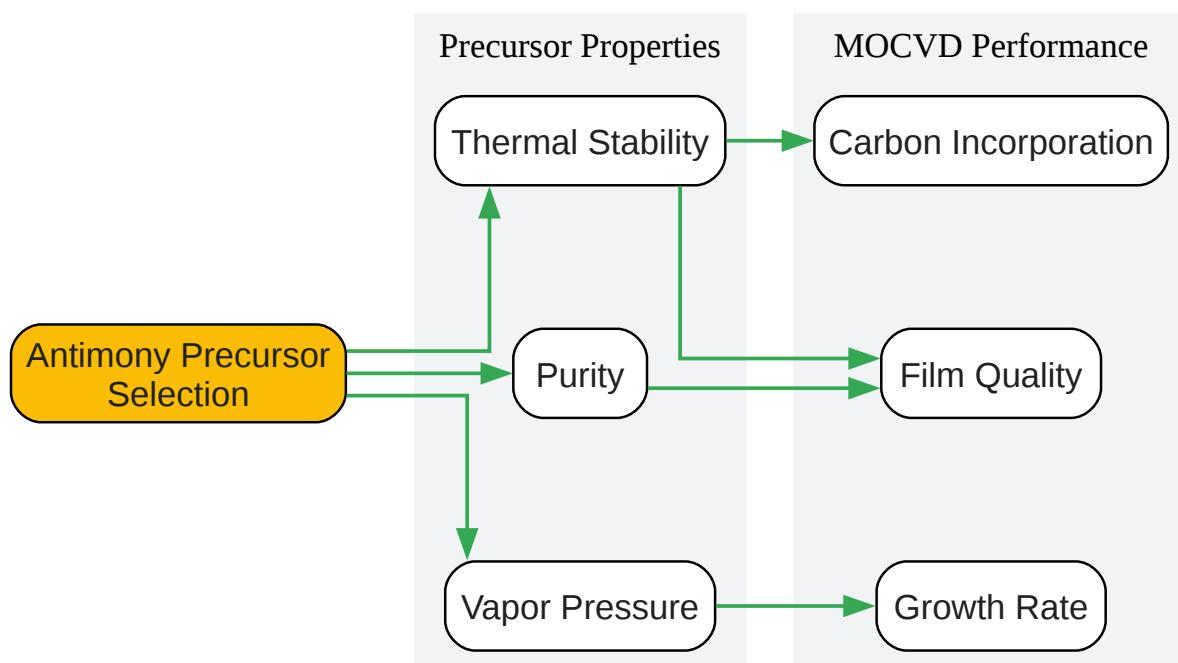
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Figure 1: Generalized MOCVD experimental workflow.



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Figure 2: Logical relationship between precursor properties and MOCVD performance.

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